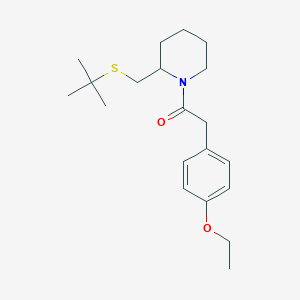

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2S/c1-5-23-18-11-9-16(10-12-18)14-19(22)21-13-7-6-8-17(21)15-24-20(2,3)4/h9-12,17H,5-8,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDTRHZCANIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCCCC2CSC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Introduction of the Tert-butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological receptors and enzymes, which could lead to the development of new drugs targeting specific diseases.

Potential Therapeutic Areas:

- Antimicrobial Activity: Initial studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the piperidine ring may enhance activity against bacterial strains.

- Anticancer Properties: Research into related compounds has shown promise in inhibiting cancer cell proliferation. The ability of the compound to interact with cellular pathways may provide avenues for cancer treatment.

Enzyme Inhibition Studies

The compound's interaction with enzymes is crucial for understanding its mechanism of action. Preliminary data suggest it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Enzyme Targets:

- Acetylcholinesterase: Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

- Butyrylcholinesterase: Selective inhibition of this enzyme could be beneficial in managing conditions related to cholinergic dysfunction.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several compounds structurally related to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone. The findings indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance efficacy.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperidine derivatives. The results demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, highlighting their potential in treating neurodegenerative conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure allows it to modulate various pathways, potentially leading to therapeutic benefits.

Key Findings:

- Cell Viability Assays: In vitro studies have shown that the compound can enhance cell viability in stressed neuronal cultures.

- Mechanism of Action: Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its effects, including receptor binding studies and pathway analysis.

Mechanism of Action

The mechanism of action of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

- 1-(2-(Methylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

- 1-(2-(Ethylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

- 1-(2-(Isopropylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Comparison: Compared to these similar compounds, 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is unique due to the presence of the tert-butylthio group, which may confer distinct chemical and biological properties

Biological Activity

The compound 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives characterized by the presence of a tert-butylthio group and an ethoxyphenyl moiety. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that similar piperidine derivatives exhibit inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Inhibition of DHODH has been linked to anti-inflammatory and immunosuppressive effects .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Studies

- Dihydroorotate Dehydrogenase Inhibition : A study demonstrated that a related compound exhibited IC50 values indicating strong inhibition of DHODH, outperforming established inhibitors like brequinar. This suggests potential for developing new immunosuppressive agents .

- Antimicrobial Testing : In vitro assays revealed that compounds structurally similar to this compound displayed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential .

- Cytotoxicity Assessment : Research involving cancer cell lines has shown that certain derivatives induce apoptosis selectively in malignant cells while sparing normal cells, highlighting their therapeutic promise in oncology .

Q & A

Q. Structural Implications :

- The tert-butylthio group may hinder enzymatic degradation, while the ethoxyphenyl moiety could enhance binding to aromatic-rich pockets in targets like G-protein-coupled receptors .

Basic: What synthetic routes are feasible for this compound, and what are critical optimization parameters?

Q. Typical Synthetic Steps :

Piperidine Functionalization :

- Introduce the tert-butylthio methyl group via nucleophilic substitution on a bromomethyl-piperidine intermediate using tert-butyl mercaptan under basic conditions (K₂CO₃, DMF, 60°C) .

- Yield Tip : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Ethanone Core Formation :

- Employ Friedel-Crafts acylation with AlCl₃ in CH₂Cl₂ to couple the ethoxyphenyl group to the piperidine-thioether intermediate .

- Critical Parameter : Control reaction temperature (0–5°C) to minimize side reactions like over-acylation .

Final Coupling :

- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate aromatic components, optimizing with ligands like XPhos and degassed toluene .

Q. Table 1. Synthetic Optimization Checklist

| Step | Parameter | Optimal Range | Common Issues | References |

|---|---|---|---|---|

| 1 | Reaction Time | 12–18 hr | Incomplete substitution | |

| 2 | Solvent | Anhydrous CH₂Cl₂ | Moisture sensitivity | |

| 3 | Catalyst Loading | 5 mol% Pd(OAc)₂ | Catalyst deactivation |

Basic: Which analytical techniques confirm structural integrity and purity?

Q. Essential Methods :

- ¹H/¹³C NMR :

- Identify piperidine proton environments (δ 1.2–3.5 ppm for axial/equatorial H) and ethoxyphenyl signals (δ 6.8–7.2 ppm for aromatic H) .

- HRMS :

- X-ray Crystallography :

- Resolves bond lengths (e.g., C–S bond ~1.81 Å in tert-butylthio group) and torsional angles in the piperidine ring .

- HPLC-PDA :

- Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How to resolve contradictions in pharmacological data across assays?

Q. Common Discrepancies & Solutions :

- Variability in IC₅₀ Values :

- Standardize assay buffers (e.g., Tris-HCl pH 7.4 vs. PBS) to control ionization states .

- Use equilibrium dialysis to measure free fraction in serum-containing assays .

- Off-Target Effects :

- Conduct counter-screens against related receptors (e.g., sigma-1 vs. sigma-2) to isolate target-specific activity .

- Metabolic Instability :

- Pre-treat liver microsomes with NADPH to identify Phase I degradation pathways .

Q. Table 2. Assay Troubleshooting Guide

| Issue | Diagnostic Test | Mitigation Strategy | References |

|---|---|---|---|

| Low Cellular Uptake | PAMPA assay | Introduce hydroxyl groups for logP <3 | |

| High Non-Specific Binding | Radioligand displacement | Add 0.1% BSA to reduce protein adhesion |

Advanced: What computational strategies predict binding modes to neurological targets?

Q. Methodological Pipeline :

Molecular Docking :

- Use AutoDock Vina to simulate binding to dopamine D₂ receptors, focusing on piperidine-thioether interactions with hydrophobic pockets .

MD Simulations :

- Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the ethoxyphenyl oxygen and Asp114 in the receptor .

Free Energy Perturbation (FEP) :

- Quantify ΔΔG contributions of substituents (e.g., tert-butyl vs. isopropyl) to refine SAR .

Q. Key Insight :

- The tert-butylthio group’s steric bulk may reduce off-target binding to hERG channels, a common cardiotoxicity risk .

Advanced: How to optimize pharmacokinetics without compromising efficacy?

Q. Strategies :

- LogP Reduction :

- Replace tert-butylthio with a polar group (e.g., sulfoxide) while retaining sulfur’s electronic effects .

- Prodrug Design :

- Convert the ketone to an oxime prodrug (e.g., using hydroxylamine) for improved aqueous solubility .

- CYP Inhibition Screening :

- Test against CYP3A4/2D6 to avoid drug-drug interactions; introduce fluorine substituents to block metabolic hotspots .

Q. Table 3. PK Optimization Case Study

| Parameter | Initial Value | Optimized Value | Method |

|---|---|---|---|

| Solubility (mg/mL) | 0.02 | 0.15 | Oxime prodrug formation |

| t₁/₂ (rat plasma) | 1.2 hr | 3.8 hr | tert-Butyl to cyclopropylthio substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.